2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds in the molecule, the arrangement of atoms, and the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the dichlorophenyl group, and the thioacetonitrile group. Each of these functional groups can participate in different types of chemical reactions .Scientific Research Applications
Electrochemical Studies and Polymerization
Imidazole derivatives, when copolymerized with other compounds such as 3,4-ethylenedioxythiophene (EDOT), have been used in electrochemical studies. These copolymers, synthesized in acetonitrile solutions, show promising optical and electrochromic properties due to their lower oxidation potential, lower bandgap, and higher optical contrast. This suggests that imidazole derivatives, including those similar to the specified compound, could be used in developing materials with specific electrochemical and optical properties (Soylemez et al., 2015).
Photochemical Synthesis
The photochemical synthesis of imidazole derivatives, under certain conditions, leads to the formation of phenyl-substituted derivatives. This process, which involves irradiation and the presence of acetonitrile, highlights the reactivity of imidazole derivatives under photochemical conditions and their potential for generating new compounds with varied substituents, which could be useful in synthesizing new materials or in medicinal chemistry applications (D’Auria et al., 1998).
Synthesis of Biological Active Compounds
Imidazole derivatives, through reactions involving acetonitrile, have been synthesized and evaluated for biological activities. These compounds, obtained using commercially available starting materials and specific reaction conditions, suggest that imidazole derivatives, like the one , could potentially be synthesized and evaluated for various biological activities, contributing to pharmaceutical and medicinal chemistry (Sbei et al., 2015).
Multi-Addressable Molecular Switches
Imidazole derivatives have been incorporated into molecular switches, demonstrating multi-addressable fluorescence switch capabilities upon triggering by various stimuli like light, acid/base, and specific metal ions. This showcases the potential application of such compounds in developing advanced materials for sensors, data storage, and molecular electronics, suggesting a broad area of research and application possibilities for compounds like "2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile" (Xue et al., 2016).
Mechanism of Action
Target of Action
It is suggested that similar compounds play a significant role in the synthesis of antidepressant molecules .
Mode of Action
It is known that depression is a common mood syndrome triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the cns with the malfunction of noradrenergic, dopaminergic, and serotonergic systems
Biochemical Pathways
Given its potential role in the synthesis of antidepressant molecules , it might be involved in the modulation of neurotransmitter systems, particularly those involving monoamines like noradrenaline, dopamine, and serotonin .
Result of Action
Similar compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Future Directions
Properties
IUPAC Name |
2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3S/c19-15-7-6-14(10-16(15)20)17-11-22-18(24-9-8-21)23(17)12-13-4-2-1-3-5-13/h1-7,10-11H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHDDZIDPGDXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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